2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol
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Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole-6-carbaldehyde and 4-nitrophenol. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzoxazole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are the primary products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
- 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-5-nitrophenol
Uniqueness
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring, bromophenyl group, and nitrophenol moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H12BrN3O4 |
---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H12BrN3O4/c21-14-3-1-2-12(8-14)20-23-17-6-4-15(10-19(17)28-20)22-11-13-9-16(24(26)27)5-7-18(13)25/h1-11,25H |
InChI Key |
BOHNEPSDQJEYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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